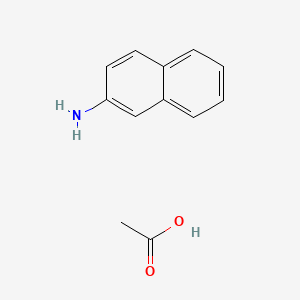

2-Naphthylammonium acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Naphthylammonium acetate is an organic compound with the molecular formula C₁₂H₁₃NO₂. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is commonly used in various chemical and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

2-Naphthylammonium acetate can be synthesized through the reaction of 2-naphthylamine with acetic acid. The reaction typically involves heating the mixture to facilitate the formation of the acetate salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where 2-naphthylamine and acetic acid are combined under controlled temperatures and pressures to ensure high yield and purity .

化学反应分析

Types of Reactions

2-Naphthylammonium acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinones.

Reduction: It can be reduced to form naphthylamines.

Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Naphthoquinones

Reduction: Naphthylamines

Substitution: Various substituted naphthyl derivatives

科学研究应用

Chemical Properties and Safety

2-Naphthylammonium acetate is categorized as harmful if ingested and is classified as a potential carcinogen. It exhibits toxicity to aquatic life, necessitating careful handling and disposal practices in laboratory settings .

Research Applications

1. Analytical Chemistry

This compound is utilized in various analytical methods, particularly in the detection of amines and other organic compounds. Its ability to form stable complexes makes it valuable in chromatographic techniques.

- Detection Methods : Common methods include Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which allow for the detection of low concentrations of this compound in environmental samples such as water and urine .

| Sample Matrix | Preparation Method | Assay Method | Detection Limit |

|---|---|---|---|

| Textiles | Derivatization with pentafluoropropionic anhydride | GC/MS | 2 ng/mL |

| Urine | Extraction with n-hexane and derivatization | GC/MS | 75 ng/L |

| Water | Ion-pair solid phase extraction | HPLC-ESI-MS | 2 ng/L |

2. Toxicological Studies

Research involving this compound often focuses on its carcinogenic properties. Studies have shown that exposure to this compound can lead to increased cancer risk, particularly bladder cancer, among workers in industries where it was historically used .

- Case Study Example : A cohort study of workers exposed to 2-naphthylamine (the parent compound) indicated a significant increase in bladder cancer incidence among those employed for over three years, highlighting the importance of monitoring exposure levels .

Synthesis and Derivatives

The synthesis of this compound can be achieved through acetylation processes involving 2-naphthylamine. This compound serves as an intermediate for synthesizing other derivatives used in various applications.

3. Organic Synthesis

In organic chemistry, this compound acts as a reagent for synthesizing more complex organic molecules. Its derivatives are often employed in the production of dyes and pharmaceuticals, although its use has declined due to safety concerns.

Environmental Impact

The environmental persistence of this compound raises concerns regarding its accumulation in ecosystems. Studies have indicated that it can enter water systems through industrial discharge, necessitating regulations to manage its use and disposal effectively .

作用机制

The mechanism of action of 2-naphthylammonium acetate involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .

相似化合物的比较

Similar Compounds

- 1-Naphthylammonium acetate

- 2-Naphthylamine

- Naphthalene-2-sulfonic acid

Uniqueness

2-Naphthylammonium acetate is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and applications. Its ability to form stable salts and its reactivity make it a valuable compound in both research and industrial contexts .

生物活性

2-Naphthylammonium acetate is an organic compound that has garnered interest due to its potential biological activities, particularly in antifungal applications and its implications in toxicology. This article reviews the biological activity of this compound, focusing on its antifungal properties, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H13NO2 and is characterized by a naphthalene ring substituted with an ammonium group and an acetate moiety. The structural characteristics contribute to its biological reactivity and interaction with various biological systems.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. In a comparative analysis of various ammonium salts, including this compound, significant antifungal activity was observed against fungal strains such as Aspergillus niger.

In Vitro Studies

A study conducted on several ammonium acetate salts demonstrated that this compound exhibited notable inhibition rates against A. niger. The results indicated varying degrees of antifungal activity based on concentration and exposure time. Table 1 summarizes the inhibition rates observed:

| Compound | Inhibition Rate (%) after 6 Days |

|---|---|

| This compound | 36.78 |

| 2-Aminoethan-1-ammonium Acetate | 2.33 |

| Ethylene Diammonium Diacetate | 14.21 |

The highest inhibition rate was recorded for the ammonium acetate salts, suggesting that structural features significantly influence antifungal efficacy .

Toxicological Concerns

While this compound shows promising antifungal properties, it also presents certain toxicological risks. According to the European Chemicals Agency (ECHA), this compound is classified as potentially carcinogenic and toxic to aquatic organisms . The implications of such toxicity are critical for its application in various industries, particularly in textiles and pharmaceuticals.

Case Studies

- Occupational Exposure : A study focused on workplace exposure to naphthylamines highlighted the potential health risks associated with handling compounds like this compound. The findings indicated a correlation between high exposure levels and adverse health effects, emphasizing the need for strict safety measures in industrial settings .

- Environmental Impact : Research has shown that compounds similar to this compound can accumulate in aquatic environments, leading to detrimental effects on marine life. This raises concerns about the environmental sustainability of using such compounds in consumer products .

属性

CAS 编号 |

553-00-4 |

|---|---|

分子式 |

C12H13NO2 |

分子量 |

203.24 g/mol |

IUPAC 名称 |

naphthalen-2-ylazanium;acetate |

InChI |

InChI=1S/C10H9N.C2H4O2/c11-10-6-5-8-3-1-2-4-9(8)7-10;1-2(3)4/h1-7H,11H2;1H3,(H,3,4) |

InChI 键 |

IHTSMKSDNSSELM-UHFFFAOYSA-N |

SMILES |

CC(=O)O.C1=CC=C2C=C(C=CC2=C1)N |

规范 SMILES |

CC(=O)[O-].C1=CC=C2C=C(C=CC2=C1)[NH3+] |

Key on ui other cas no. |

553-00-4 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。